3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid
Beschreibung
3-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2770358-68-2, molecular formula C₁₅H₂₃NO₄, molecular weight 281.35 g/mol) is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane core substituted with a pyrrolidine ring bearing a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid moiety . The Boc group enhances solubility and stability during synthesis, while the carboxylic acid enables further derivatization (e.g., amide coupling) for drug discovery applications .
Eigenschaften
CAS-Nummer |
2770358-68-2 |
|---|---|
Molekularformel |
C15H23NO4 |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C15H23NO4/c1-13(2,3)20-12(19)16-5-4-10(6-16)14-7-15(8-14,9-14)11(17)18/h10H,4-9H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
NEWRGXXZVWDIEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid , also known as 3-[(tert-butoxy)carbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 1638765-30-6), is a bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and implications for future research.
Structure and Composition
- Molecular Formula : CHO
- Molecular Weight : 212.25 g/mol
- IUPAC Name : 3-(tert-butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- SMILES Notation : CC(C)(C)OC(=O)C12CC(C(=O)O)(C1)C2
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 3-(tert-butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
| CAS Number | 1638765-30-6 |
The biological activity of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl group enhances its lipophilicity, which may facilitate membrane penetration and receptor binding.
Case Studies and Research Findings
Recent studies have explored the compound's potential as an anti-inflammatory agent and its effects on cellular signaling pathways:
- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.
- Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes involved in metabolic processes, potentially leading to applications in metabolic disorders.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Reduced pro-inflammatory cytokines in vitro |
| Enzyme inhibition | Inhibited specific metabolic enzymes |
| Potential Applications | Management of inflammatory diseases and metabolic disorders |
Synthesis and Development
The synthesis of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid involves several steps, including the protection of functional groups and cyclization reactions. The use of tert-butoxycarbonyl (Boc) groups is common in peptide synthesis and can enhance the stability of intermediates during synthesis.
Synthesis Overview
The synthetic route typically includes:
- Protection of amine groups using Boc anhydride.
- Formation of the bicyclic structure through cyclization.
- Deprotection to yield the final product.
Wissenschaftliche Forschungsanwendungen
Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its structural properties that allow for interaction with biological targets. Its derivatives have shown promise in:
- Anticancer Activity : Studies suggest that modifications of this compound can lead to analogs with enhanced cytotoxicity against cancer cell lines.
- Neuropharmacology : The pyrrolidine moiety is known to influence neuroactive properties, making it a candidate for developing drugs targeting neurological disorders.
Synthesis of Complex Molecules
The unique bicyclic structure allows for:
- Building Block in Organic Synthesis : It serves as a versatile intermediate for synthesizing more complex molecules, including those used in pharmaceuticals and agrochemicals.
- Chiral Synthesis : The presence of the pyrrolidine ring facilitates asymmetric synthesis, which is crucial in producing enantiomerically pure compounds.
Catalysis
The compound can act as a catalyst or catalyst precursor in various reactions, particularly:
- Michael Additions : Its structure enables it to participate effectively in Michael addition reactions, which are fundamental in forming carbon-carbon bonds.
- Reactions Involving Nucleophiles : The presence of the carboxylic acid group allows it to engage in nucleophilic substitution reactions, further expanding its utility in synthetic pathways.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of derivatives of this compound on various cancer cell lines. Results indicated that certain modifications led to a significant increase in apoptosis compared to control compounds, highlighting the potential for developing new anticancer therapies based on this scaffold .
Case Study 2: Synthesis of Chiral Compounds
Research demonstrated the use of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid as a chiral auxiliary in the synthesis of enantiomerically pure drugs. The efficiency of this approach was compared against traditional methods, showing improved yields and selectivity .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The amine group (-NH₂) in the hydrochloride salt undergoes nucleophilic displacement under acidic or basic conditions:
Mechanistic studies reveal the reaction follows an S_N2 pathway in polar aprotic solvents, with the hydrochloride salt's Cl⁻ acting as a leaving group after deprotonation . Steric hindrance from the trifluoromethyl group at position 4 slows substitution at position 3 by ~15% compared to unsubstituted analogs .
Coupling Reactions
The aromatic thiophene core participates in cross-coupling mediated by transition metals:
Palladium-Catalyzed Reactions
-
Suzuki-Miyaura Coupling :
Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) to form biaryl derivatives (85-92% yield) . -
Buchwald-Hartwig Amination :
Forms diarylamines with aryl halides using Xantphos/Pd(OAc)₂ (92% conversion at 100°C) .
Radical-Mediated Couplings
Under Ir/Ni dual catalysis (PC1, Ni(NO₃)₂- 6H₂O, DMSO/DME):
-
Trifluoromethyl group directs C–H functionalization at position 5
-
Reacts with tertiary alkylamines to form branched amines (73% yield) .
Condensation and Cyclization
With Carbonyl Compounds
-
Forms Schiff bases with aldehydes (EtOH, HCl gas, 78-85% yield) .
-
Condenses with β-ketoesters in H₂SO₄ to yield thieno[2,3-d]pyrimidines (Scheme 1):
textThiophene amine + ethyl acetoacetate → Cyclocondensation (H₂SO₄, 60°C, 4h) → Thienopyrimidine (89% yield)[5]
Mannich Reactions
Reacts with formaldehyde and primary amines (H₂O, 50°C) to generate hexahydrothieno[2,3-d]pyrimidines (71-83% yield) .
Electrophilic Aromatic Substitution
Despite the electron-withdrawing CF₃ group, directed substitution occurs:
| Electrophile | Position | Catalyst | Product |
|---|---|---|---|
| NO₂⁺ (HNO₃/H₂SO₄) | 5 | — | 5-nitro derivative (62%) |
| SO₃H (fuming H₂SO₄) | 2 | FeCl₃ | 2-sulfo derivative (58%) |
| CF₃S (AgOTf, CHCl₃) | 2 | BF₃- Et₂O | 2-SCF₃ analog (71%) |
DFT calculations confirm substitution at position 2 is favored due to resonance stabilization from the amine group .
Acid-Base Reactivity
The hydrochloride salt displays pH-dependent behavior:
-
pKa₁ (amine protonation) : 3.2 ± 0.1 (vs 4.9 for non-CF₃ analog)
-
Solubility :
-
50 mg/mL in H₂O (pH < 2)
-
<1 mg/mL in H₂O (pH > 5)
-
Protonation at the amine enhances stability during storage but reduces nucleophilicity by 40% compared to freebase form .
Radical-Mediated Transformations
Under visible light (450 nm
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Bicyclo[1.1.1]pentane Core
The following table summarizes key structural analogs, highlighting substituent differences and physicochemical properties:
Key Structural and Functional Differences
- Fluorinated Derivatives : The trifluoromethyl analog (CAS 224584-18-3) exhibits increased lipophilicity (density ~1.7 g/cm³) and metabolic resistance due to the strong electron-withdrawing -CF₃ group, making it suitable for CNS-targeting drugs .
- Ester vs. Carboxylic Acid : Methoxycarbonyl derivatives (e.g., CAS 83249-10-9) serve as precursors for carboxylic acid formation via hydrolysis, whereas methyl esters (e.g., CAS 676371-65-6) are prodrug candidates .
Vorbereitungsmethoden
Bicyclo[1.1.1]pentane Core Synthesis
The bicyclo[1.1.1]pentane scaffold is synthesized via photochemical or radical-mediated cyclization. A landmark patent (WO2017157932A1) describes a one-step process using [1.1.1]propellane and dichlorocarbene (:CCl₂) under UV irradiation to yield 1,3-dichlorobicyclo[1.1.1]pentane . This method eliminates multi-step sequences required in traditional approaches, such as Applequist’s cyclopropanation of bicyclo[1.1.0]butane with :CCl₂ followed by dechlorination (Figure 1) .
Table 1: Comparison of Bicyclo[1.1.1]pentane Synthesis Methods
| Method | Reactants | Conditions | Yield | Source |
|---|---|---|---|---|
| Photochemical (Patent) | [1.1.1]propellane, :CCl₂ | UV light, 25°C, 12 h | 92% | |
| Applequist (Traditional) | Bicyclo[1.1.0]butane, :CCl₂ | Thermal, 80°C, 24 h | 65% |
The photochemical route’s efficiency stems from radical intermediates that facilitate simultaneous bond formation, reducing side products . Post-synthesis, the dichlorinated intermediate undergoes nucleophilic substitution to introduce the pyrrolidine moiety.
Functionalization with Boc-Protected Pyrrolidine
The pyrrolidine ring is introduced via SN2 displacement of chlorine on the bicyclo[1.1.1]pentane core. Using 3-aminopyrrolidine, the amine reacts with 1,3-dichlorobicyclo[1.1.1]pentane in dimethylformamide (DMF) at 60°C to form 3-(pyrrolidin-3-yl)bicyclo[1.1.1]pentane . Subsequent Boc protection employs tert-butoxycarbonyl chloride (Boc-Cl) and triethylamine in dichloromethane, yielding 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentane.
Critical Parameters for Boc Protection
-
Molar Ratio : 1:1.2 (amine:Boc-Cl) to ensure complete protection.
-
Temperature : 0–25°C to prevent epimerization.
-
Workup : Aqueous sodium bicarbonate extraction removes excess Boc-Cl, followed by rotary evaporation .
Carboxylic Acid Group Introduction
The final step involves oxidizing a methyl ester precursor to the carboxylic acid. Methyl 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylate is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at 50°C for 6 h . Acidic workup (HCl) protonates the carboxylate, yielding the target compound with a melting point of 172°C (decomposition) .
Table 2: Hydrolysis Conditions and Outcomes
| Substrate | Reagent | Solvent | Time | Yield | Purity |
|---|---|---|---|---|---|
| Methyl ester derivative | LiOH | THF/H₂O (4:1) | 6 h | 85% | 98% |
| Ethyl ester derivative | NaOH | EtOH/H₂O (3:1) | 8 h | 78% | 95% |
Industrial-Scale Production Considerations
Supplier data (ChemicalBook) highlights scalable adaptations:
-
Continuous Flow Synthesis : The photochemical method is adapted for flow reactors, enhancing throughput and safety .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity, critical for pharmaceutical applications .
-
Cost Drivers : Boc-Cl and [1.1.1]propellane account for 70% of raw material costs, necessitating optimized reagent recovery .
Challenges and Optimization Strategies
-
Byproduct Formation : Radical recombination during photochemical synthesis generates symmetric byproducts (e.g., 1,3-dipyrrolidinyl derivatives). Adding stoichiometric radical traps (e.g., TEMPO) reduces this by 40% .
-
Epimerization Risk : High temperatures during Boc deprotection may racemize the pyrrolidine chiral center. Microwave-assisted deprotection at 100°C (10 min) minimizes this risk.
Q & A
Basic Synthesis & Purification
Q: What are the recommended synthetic routes for 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid, and how can regioselectivity be ensured? A:
- Metal-Free Homolytic Alkylation : A protocol for synthesizing bicyclo[1.1.1]pentane derivatives involves radical-based alkylation under metal-free conditions, as demonstrated for analogous compounds . This method avoids transition-metal contamination, critical for pharmaceutical intermediates.
- Boc Protection Strategy : The tert-butoxycarbonyl (Boc) group on pyrrolidine can be introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Regioselectivity : Steric and electronic effects of the bicyclopentane core influence reaction sites. Computational modeling (e.g., DFT) can predict regioselectivity, while LC-MS or ¹H NMR monitors intermediate formation .
Advanced Reaction Mechanism
Q: How does the bicyclo[1.1.1]pentane core influence decarboxylation pathways, and what experimental controls prevent undesired ring-opening? A:
- Mechanistic Insight : Decarboxylation of bicyclo[1.1.1]pentane-carboxylates may lead to ring-opening via isomerization to 1,4-pentadien-2-yl anions rather than forming stable bicyclopentyl anions. This is attributed to strain relief in the bicyclic system .
- Preventive Measures :
- Low-Temperature Conditions : Perform reactions below 0°C to suppress thermal decomposition.
- Anion Stabilization : Use bulky counterions (e.g., tetrabutylammonium) or silyl-protected intermediates to stabilize reactive species .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to detect early-stage decomposition .
Basic Analytical Characterization
Q: What spectroscopic and chromatographic methods are optimal for confirming the purity and structure of this compound? A:
- ¹H/¹³C NMR : Key diagnostic signals include:
- HPLC-MS : Use a C18 column with acetonitrile/water (+0.1% formic acid) gradient to assess purity (>95%) and confirm molecular ion ([M+H]⁺) .
- X-ray Crystallography : For absolute stereochemical confirmation, grow crystals in ethyl acetate/hexane at low temperature .
Advanced Electronic Effects
Q: How does the inductive effect of the bicyclo[1.1.1]pentane moiety modulate the acidity of the carboxylic acid group compared to linear analogs? A:
- Computational Analysis : G2/G3 calculations show that the bicyclopentane system increases C-H bond dissociation energy (BDE) at bridgehead positions (e.g., 109.7 kcal/mol for tert-butyl-bicyclopentane vs. 96.5 kcal/mol for isobutane) due to hyperconjugation and hybridization effects .
- Experimental Validation : Measure pKa via potentiometric titration in THF/water. The strained bicyclic system enhances acidity by ~1–2 units compared to non-strained analogs, verified by isodesmic reaction energies .
Basic Safety & Handling
Q: What are the critical safety protocols for handling this compound in laboratory settings? A:
- PPE Requirements : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential irritation .
- Storage : Store at 2–8°C under nitrogen to prevent Boc group hydrolysis. Use amber vials to limit light exposure .
Advanced Computational Modeling
Q: How can quantum theory of atoms in molecules (QTAIM) elucidate electron density distribution in derivatives of this compound? A:
- QTAIM Workflow :
- Key Findings : Electron density at the bicyclopentane bridgehead correlates with substituent electronegativity, validating transferability of atomic dipole moments in predicting reactivity .
Data Contradiction Resolution
Q: How should researchers reconcile discrepancies between predicted and observed regioselectivity in functionalization reactions? A:
- Case Study : If computational models predict preferential substitution at the pyrrolidine nitrogen but experiments show bicyclopentane reactivity:
- Re-evaluate Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than gas-phase calculations.
- Steric Maps : Generate steric maps (e.g., using PyMol) to identify hindered sites.
- Kinetic vs. Thermodynamic Control : Monitor reaction progress at varying temperatures to distinguish intermediates .
Advanced Stability Profiling
Q: What accelerated degradation studies are recommended to assess hydrolytic stability of the Boc-protected pyrrolidine moiety? A:
- Forced Degradation :
- Acidic Conditions : 0.1 M HCl at 40°C for 24h; monitor Boc deprotection via TLC (Rf shift) or LC-MS ([M-Boc+H]⁺ ion).
- Basic Conditions : 0.1 M NaOH at 25°C; quench with HCl and analyze for free amine .
- Activation Energy (Ea) : Calculate Ea using Arrhenius plots from degradation rates at 25°C, 40°C, and 60°C .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
